molecular formula C16H30O6 B15176354 Anhydroglucitol decanoate CAS No. 39438-11-4

Anhydroglucitol decanoate

Cat. No.: B15176354
CAS No.: 39438-11-4
M. Wt: 318.41 g/mol
InChI Key: FLANHZFMAUBCRU-UHFFFAOYSA-N
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Description

Anhydroglucitol decanoate is a chemical compound derived from anhydroglucitol, a naturally occurring monosaccharide This compound is characterized by the esterification of anhydroglucitol with decanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydroglucitol decanoate typically involves the esterification of anhydroglucitol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure the complete conversion of anhydroglucitol and decanoic acid to the desired ester product.

Chemical Reactions Analysis

Types of Reactions: Anhydroglucitol decanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the anhydroglucitol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester linkage can be reduced to yield the corresponding alcohol and decanoic acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carbonyl derivatives of anhydroglucitol.

    Reduction: Anhydroglucitol and decanoic acid.

    Substitution: Various substituted anhydroglucitol derivatives.

Scientific Research Applications

Anhydroglucitol decanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: this compound is studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of anhydroglucitol decanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by serving as a substrate for metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence glucose metabolism and cellular signaling pathways.

Comparison with Similar Compounds

Anhydroglucitol decanoate can be compared with other similar compounds, such as:

    Anhydroglucitol: The parent compound, which lacks the esterified decanoic acid moiety.

    Decanoic Acid Esters: Other esters of decanoic acid with different alcohols.

    Glucose Derivatives: Compounds derived from glucose that may have similar metabolic roles.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

39438-11-4

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] decanoate

InChI

InChI=1S/C16H30O6/c1-2-3-4-5-6-7-8-9-14(18)22-13-11-21-12(10-17)15(19)16(13)20/h12-13,15-17,19-20H,2-11H2,1H3

InChI Key

FLANHZFMAUBCRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1COC(C(C1O)O)CO

Origin of Product

United States

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